1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethoxyphenyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with 1,4-di(2′-thienyl)-1,4-butadione in the presence of p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as electrochromic devices.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenyl-based Polydithienylpyrroles: These compounds share the trifluoromethoxyphenyl group and exhibit similar electrochemical properties.
1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles: These compounds also contain the trifluoromethoxyphenyl group and are used in various synthetic applications.
Uniqueness
1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H10F3N5O3 |
---|---|
Molecular Weight |
353.26 g/mol |
IUPAC Name |
1,6-dimethyl-3-[4-(trifluoromethoxy)phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C14H10F3N5O3/c1-21-12(23)9-11(19-13(21)24)22(2)20-10(18-9)7-3-5-8(6-4-7)25-14(15,16)17/h3-6H,1-2H3 |
InChI Key |
XXGVNOZZUWANRD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=C(C=C3)OC(F)(F)F)C |
Origin of Product |
United States |
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